molecular formula C7H15ClMg B8391345 1,1-Dimethylpentylmagnesium chloride

1,1-Dimethylpentylmagnesium chloride

Cat. No.: B8391345
M. Wt: 158.95 g/mol
InChI Key: QFPAPZQHPMIDHY-UHFFFAOYSA-M
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Description

1,1-Dimethylpentylmagnesium chloride is a branched Grignard reagent with the molecular formula C₇H₁₅ClMg. Its structure features a pentyl chain substituted with two methyl groups on the first carbon, bonded to a magnesium chloride moiety. Grignard reagents like this are typically synthesized via the reaction of alkyl halides (e.g., 1-chloro-1,1-dimethylpentane) with magnesium metal in anhydrous ether or tetrahydrofuran (THF) . These reagents are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in nucleophilic additions to carbonyl groups (ketones, aldehydes) or cross-coupling reactions .

The steric hindrance from the branched dimethylpentyl group may reduce its reactivity compared to linear analogs, making it suitable for selective transformations where slower reaction kinetics are advantageous.

Properties

Molecular Formula

C7H15ClMg

Molecular Weight

158.95 g/mol

IUPAC Name

magnesium;2-methylhexane;chloride

InChI

InChI=1S/C7H15.ClH.Mg/c1-4-5-6-7(2)3;;/h4-6H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

QFPAPZQHPMIDHY-UHFFFAOYSA-M

Canonical SMILES

CCCC[C-](C)C.[Mg+2].[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Isopropylmagnesium Chloride-Lithium Chloride Complex (1.3M in THF)

  • Molecular Formula : C₃H₇ClMg (base structure) with LiCl stabilization.
  • Reactivity : The LiCl complex enhances solubility in THF and stabilizes the Grignard species, improving its reactivity in alkylation and arylation reactions .
  • Applications : Widely used in Kumada couplings and deprotonation reactions due to its high thermal stability and efficient electron transfer .
  • Steric Effects : Less hindered than 1,1-dimethylpentylmagnesium chloride, enabling faster reactions with bulky electrophiles.

Benzylmagnesium Chloride (1.0M in THF or Ether)

  • Molecular Formula : C₇H₇ClMg.
  • Reactivity : The benzyl group’s aromatic ring provides resonance stabilization, increasing nucleophilicity. However, the bulky phenyl group may slow reactions with sterically demanding substrates .
  • Applications : Preferred for benzylation reactions and syntheses of diarylmethanes.
  • Solubility : Less soluble in ether compared to THF due to the aromatic system’s polarity .

Neopentylmagnesium Chloride

  • Molecular Formula : C₅H₁₁ClMg (hypothetical analog).
  • Reactivity : Extreme steric hindrance from the neopentyl group (2,2-dimethylpropyl) drastically reduces reactivity, often requiring elevated temperatures or specialized catalysts.
  • Applications : Useful in synthesizing highly branched alkanes or stabilizing sensitive intermediates.

Data Table: Comparative Properties

Property This compound Isopropylmagnesium Chloride-LiCl Benzylmagnesium Chloride
Molecular Formula C₇H₁₅ClMg C₃H₇ClMg·LiCl C₇H₇ClMg
Molecular Weight ~166.95 g/mol ~145.28 g/mol (C₃H₇ClMg) ~150.99 g/mol
Solubility Soluble in THF, ether Highly soluble in THF Soluble in THF, ether
Steric Hindrance High (branched alkyl) Moderate Moderate (aromatic)
Typical Applications Selective alkylation Cross-coupling, deprotonation Benzylation, diaryl synthesis

Research Findings and Trends

  • Stabilization Effects : Lithium salts (e.g., LiCl) significantly enhance the solubility and reactivity of Grignard reagents in polar solvents like THF, as seen in Isopropylmagnesium chloride complexes .
  • Steric vs. Electronic Factors : Branched reagents like this compound exhibit slower reaction kinetics but greater selectivity in forming tertiary carbon centers compared to linear analogs .
  • Thermal Stability : Bulkier Grignard reagents generally decompose at higher temperatures, making them suitable for high-temperature reactions .

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